(S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
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Description
This compound is a type of pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed . For instance, the crystal structure of tert-butyl 2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate has been reported .Chemical Reactions Analysis
Chemical reactions involving similar compounds have been studied . For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, the IR spectrum and NMR spectrum of a similar compound have been reported .Safety and Hazards
Future Directions
Pyrazoles have garnered substantial interest from researchers due to their diverse biological activities and their significance in various sectors of the chemical industry . Future research may focus on developing novel synthesis techniques and exploring the biological activity of pyrazole derivatives .
Properties
IUPAC Name |
tert-butyl (6S)-3-amino-6-propan-2-yl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-7(2)10-9-8(11(14)16-15-9)6-17(10)12(18)19-13(3,4)5/h7,10H,6H2,1-5H3,(H3,14,15,16)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXWEOOVPZIQDT-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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